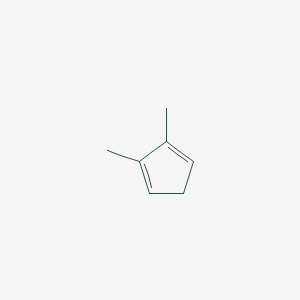
2,3-Dimethoxyphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxyphenanthrene is an organic compound belonging to the phenanthrene family Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings The compound is characterized by the presence of two methoxy groups (-OCH3) attached to the 2nd and 3rd positions of the phenanthrene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxyphenanthrene typically involves the methoxylation of phenanthrene derivatives. One common method includes the bromination of phenanthrene followed by a CuI-catalyzed methoxylation reaction . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and dichloromethane (CH2Cl2), and reagents such as dimethyl sulfate and sodium hydroxide .
Industrial Production Methods: Safety precautions are crucial due to the toxic nature of some reagents used, such as dimethyl sulfate .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethoxyphenanthrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into dihydro derivatives using sodium in isopentanol.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in sulfuric acid or CrO3 in acetic acid.
Reduction: Sodium in isopentanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products:
Oxidation: Phenanthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethoxyphenanthrene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Dimethoxyphenanthrene involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . In neuroinflammatory studies, similar compounds have been found to suppress pathways like the p38 MAPK/NF-κB pathway, reducing the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
2,3,7-Trihydroxy-4,8-dimethoxyphenanthrene: Isolated from Pleione maculata, known for its α-glucosidase inhibitory activity.
2,6-Dihydroxy-5,8-dimethoxyphenanthrene: Isolated from Pleione praecox, also exhibits enzyme inhibitory properties.
Uniqueness: 2,3-Dimethoxyphenanthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2nd and 3rd positions makes it distinct from other phenanthrene derivatives, affecting its interaction with enzymes and other molecular targets .
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2,3-dimethoxyphenanthrene |
InChI |
InChI=1S/C16H14O2/c1-17-15-9-12-8-7-11-5-3-4-6-13(11)14(12)10-16(15)18-2/h3-10H,1-2H3 |
Clave InChI |
UQQNWFXFJQVALY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CC3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


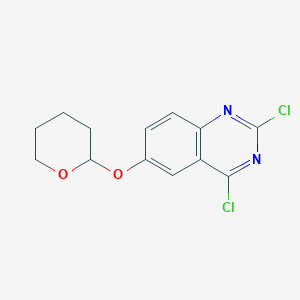
![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
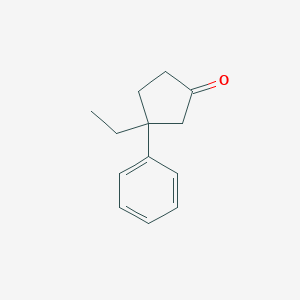
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)

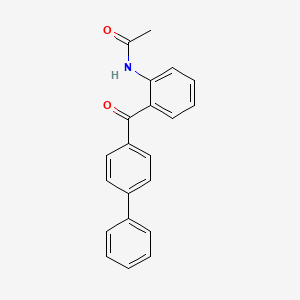
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
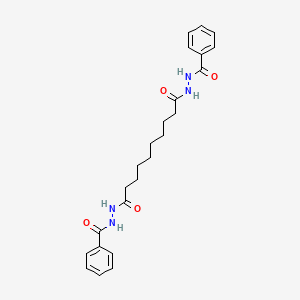
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)

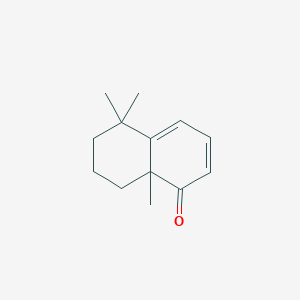
![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
